![molecular formula C16H19NO3 B2605645 Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 166306-17-8](/img/structure/B2605645.png)
Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
“Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate” is a type of organic compound . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions. For instance, one method involves the use of zinc/copper couple in diethyl ether, followed by the addition of zinc and ammonium chloride in methanol .Molecular Structure Analysis
The molecular structure of similar compounds can be represented by the empirical formula C13H21NO3 . The molecular weight is approximately 239.31 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps. For example, one method involves the use of a zinc-copper couple in diethyl ether, followed by the addition of zinc and ammonium chloride in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of approximately 239.31 and an empirical formula of C13H21NO3 .Scientific Research Applications
Synthesis Techniques and Chemical Transformations
Research into benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate and related compounds explores innovative synthesis methods and their chemical transformations. For instance, a new synthesis route for spirocyclic oxetanes, which are closely related to the target compound, was developed to facilitate the production of complex spirocyclic structures. This technique involves oxidative cyclizations and has been demonstrated through the synthesis of tetracyclic systems and their X-ray crystal structures (Gurry, McArdle, & Aldabbagh, 2015). Similarly, advancements in the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate have led to the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the versatility of these compounds in creating diastereoisomeric mixtures (Molchanov & Tran, 2013).
Pharmacological Evaluation and Potential Applications
Certain derivatives of benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate have been synthesized and evaluated for pharmacological activities, such as potential dopamine agonist properties. Although no central nervous system activity was found, some derivatives demonstrated significant peripheral dopamine agonist activity, highlighting the potential for therapeutic application (Brubaker & Colley, 1986). Furthermore, anticonvulsant activity has been studied in analogs, showing promising results and expanding the understanding of these compounds' pharmacological potential (Farrar et al., 1993).
Chemical Properties and Mechanistic Insights
Experimental and theoretical studies on the mechanism and rate constants of sequential spirocyclization involving vinyl, aryl, and N-alkoxyaminyl radicals have provided deep insights into the reactivity and stability of these compounds. Such studies are crucial for designing and implementing efficient synthesis strategies for spirocyclic compounds, including those related to benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Bejarano et al., 2022).
Safety and Hazards
properties
IUPAC Name |
benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-6-7-16(14)8-10-17(11-9-16)15(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKFWHCFUVQMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
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